Albofungin

Descripción general

Descripción

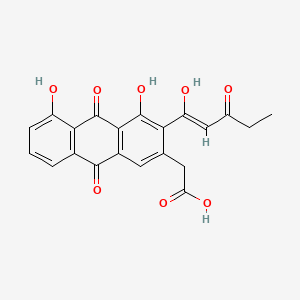

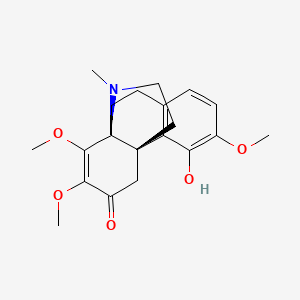

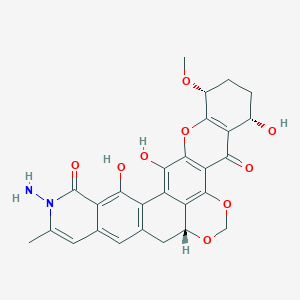

Albofungin is a hexacyclic aromatic natural product derived from the bacterium Streptomyces. It exhibits broad-spectrum antimicrobial activity against various multidrug-resistant bacteria, fungi, and tumor cells .

Aplicaciones Científicas De Investigación

Albofungin has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Albofungin primarily targets the transglycosylase (TGase) domain of penicillin-binding proteins (PBPs) . These proteins play a crucial role in bacterial cell wall biosynthesis .

Mode of Action

This compound interacts with its targets by binding to the TGase domain of PBPs . This interaction disrupts the bacterial cell wall biosynthesis . This compound also rapidly disrupts and permeabilizes the bacterial membrane . After entering the cell, it interacts with bacterial DNA, although this interaction is relatively weak .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits peptidoglycan biosynthesis, which is crucial for bacterial cell wall formation . It also disrupts flagellar assembly pathways and secretion system proteins in bacteria . In marine organisms like Amphibalanus amphitrite, this compound treatment upregulates the metabolism of xenobiotics by the cytochrome P450 pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve its secretion rate, membrane permeability, and hydrophobicity . Halogenation of this compound increases its binding affinity to TGase but limits its overall dissemination and effectiveness due to a high secretion rate, weak membrane permeability, and high hydrophobicity of the resulting products .

Result of Action

The action of this compound results in the disruption of bacterial cell walls and membranes, leading to the death of the bacteria . It exhibits potent biofilm eradication activity against penicillins-and-cephalosporins-resistant Vibrio parahaemolyticus . In marine organisms, it interrupts larval settlement .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of an extracellular polysaccharide intercellular adhesin can alter the minimum inhibitory concentration (MIC) of this compound . Furthermore, this compound shows strong anti-macrofouling activities against larval settlement of major fouling organisms in marine environments .

Análisis Bioquímico

Biochemical Properties

Albofungin plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It interacts with type II polyketide synthases, oxidoreductases, and tailoring enzymes during its biosynthesis . The compound’s halogenation, mediated by a reduced flavin adenine dinucleotide-dependent halogenase, can transform this compound into halogen-substituted congeners, affecting its binding affinity to transglycosylase . Additionally, this compound interacts with transporters that influence its secretion and membrane permeability .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the minimum inhibitory concentration when an extracellular polysaccharide intercellular adhesin is formed . This indicates its potential impact on cell adhesion and biofilm formation, which are critical in microbial pathogenicity.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to biomolecules, inhibiting or activating enzymes, and altering gene expression. The halogenation of this compound increases its binding affinity to transglycosylase, although it does not significantly change its antimicrobial activity in vitro . The compound’s weak membrane permeability and high hydrophobicity limit its overall dissemination and effectiveness .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound’s antimicrobial activity remains consistent over time, although its halogenated forms may exhibit different stability profiles . Long-term exposure to this compound can lead to the development of resistance mechanisms in microbial populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are essential for determining the therapeutic window of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. The biosynthetic gene cluster of this compound includes type II polyketide synthases, oxidoreductases, and tailoring enzymes . These enzymes play a critical role in the compound’s biosynthesis and modification, affecting its metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The orfL gene encodes a transporter that influences this compound’s secretion and membrane permeability . This transport mechanism affects the compound’s localization and accumulation within cells, impacting its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

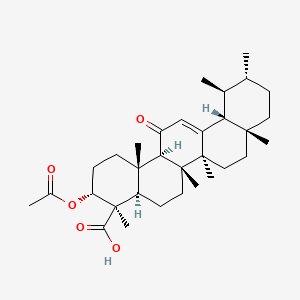

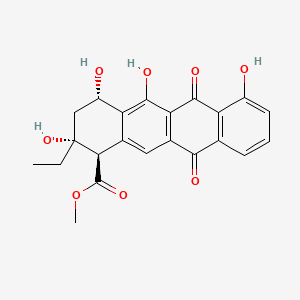

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Albofungin is primarily produced through the biosynthesis pathway in Streptomyces species. The biosynthetic gene cluster responsible for this compound production has been identified and characterized . The cluster encodes type II polyketide synthases, regulators, transporters, and tailoring enzymes. The biosynthesis involves the formation of a polyketide backbone, followed by cyclization and tailoring modifications such as halogenation .

Industrial Production Methods: Industrial production of this compound involves the fermentation of high-yield strains of Streptomyces. The fermentation process is optimized to enhance the yield of this compound, and the compound is subsequently extracted and purified using chromatographic techniques . Genetic engineering techniques, such as heterologous expression in non-producing hosts, have also been employed to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: Albofungin undergoes various chemical reactions, including halogenation, oxidation, and reduction .

Common Reagents and Conditions:

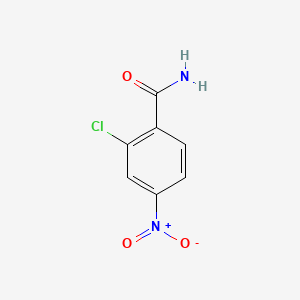

Halogenation: Halogenation of this compound is facilitated by halogenase enzymes encoded in the biosynthetic gene cluster.

Oxidation and Reduction: These reactions are typically carried out using oxidoreductase enzymes present in the biosynthetic pathway.

Major Products: The major products formed from these reactions include halogenated derivatives of this compound, which exhibit varying degrees of antimicrobial activity .

Comparación Con Compuestos Similares

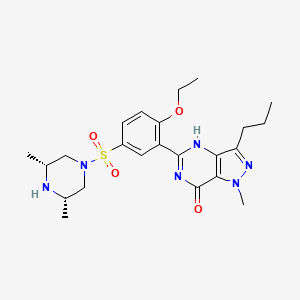

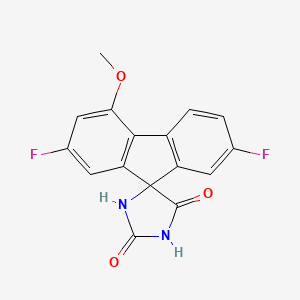

Albofungin is unique due to its hexacyclic aromatic structure and broad-spectrum antimicrobial activity . Similar compounds include:

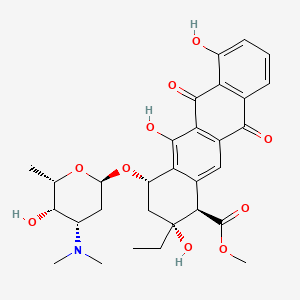

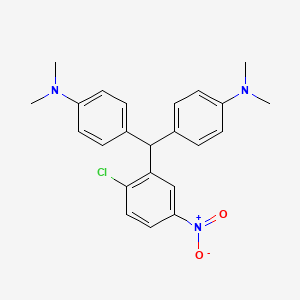

Chlorothis compound: A halogenated derivative of this compound with similar antimicrobial properties.

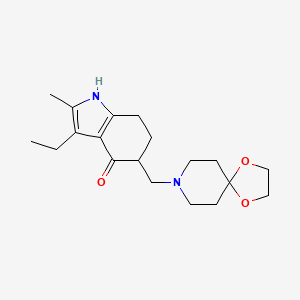

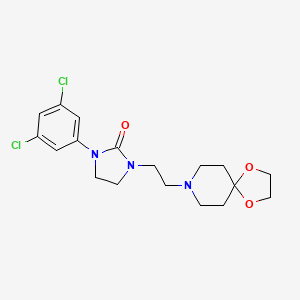

This compound A and B: Novel derivatives with enhanced bioactivities against Gram-positive and Gram-negative bacteria.

These compounds share structural similarities with this compound but exhibit distinct bioactivities and mechanisms of action .

Propiedades

IUPAC Name |

(13R,21S,24R)-6-amino-3,21,28-trihydroxy-24-methoxy-7-methyl-14,16,26-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(28),2(11),3,7,9,17(29),18(27),20(25)-octaene-5,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)26-20(25(18)37-8-36-14)22(32)17-12(30)3-4-13(35-2)24(17)38-26/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKFTVCDYGGLGW-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C4=C(C5=C(C6=C4C(C3)OCO6)C(=O)C7=C(O5)C(CCC7O)OC)O)C(=C2C(=O)N1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC3=C(C4=C(C5=C(C6=C4[C@@H](C3)OCO6)C(=O)C7=C(O5)[C@@H](CC[C@@H]7O)OC)O)C(=C2C(=O)N1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37895-35-5 | |

| Record name | Albofungin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037895355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALBOFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E36843J982 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.